REACTION_CXSMILES
|
[OH:1][C:2]1[CH:13]=[CH:12][C:5]([O:6][CH:7]([CH3:11])[C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.[CH3:14]O>Cl.O>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([O:6][CH:7]([CH3:11])[C:8]([O:10][CH3:14])=[O:9])=[CH:12][CH:13]=1
|
Name
|
|
Quantity
|
191 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(OC(C(=O)O)C)C=C1
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.73 g
|
Type
|
catalyst
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
CUSTOM
|
Details
|
purified in a manner similar to
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(OC(C(=O)OC)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 196 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:13]=[CH:12][C:5]([O:6][CH:7]([CH3:11])[C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.[CH3:14]O>Cl.O>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([O:6][CH:7]([CH3:11])[C:8]([O:10][CH3:14])=[O:9])=[CH:12][CH:13]=1
|
Name
|
|
Quantity
|
191 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(OC(C(=O)O)C)C=C1
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.73 g
|
Type
|
catalyst
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
CUSTOM
|
Details
|
purified in a manner similar to
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(OC(C(=O)OC)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 196 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |